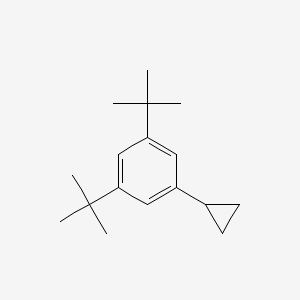
5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one involves the reaction of 2-methoxy-1-indanone with 4-piperidinemethanol in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar reaction conditions on a larger scale, with careful control of temperature, pressure, and reagent purity to ensure high yield and product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic aromatic substitution reagents like halogens or nitro groups.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is used as a reference standard and impurity in the synthesis of Donepezil, aiding in the quality control and development of pharmaceuticals .
Biology: The compound’s role as an acetylcholinesterase inhibitor makes it valuable in studying the enzyme’s function and inhibition mechanisms, contributing to research in neurodegenerative diseases .
Medicine: As an impurity of Donepezil, it is crucial in the development and testing of Alzheimer’s disease treatments, ensuring the safety and efficacy of the final pharmaceutical product .
Industry: The compound is used in the detection of urine samples for pharmacopeia, serving as a stabilizer for epigallocatechin .
Mecanismo De Acción
5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic function and improving cognitive function in Alzheimer’s disease patients .
Comparación Con Compuestos Similares
Donepezil: A direct acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Desbenzyl Donepezil: A derivative of Donepezil with similar inhibitory properties.
Uniqueness: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is unique due to its specific structure and role as an impurity in Donepezil, providing insights into the synthesis and quality control of Alzheimer’s medications .
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
(2Z)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7- |
Clave InChI |
MDJVFLZZPSQKFM-QPEQYQDCSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C/C(=C/C3CCNCC3)/C2=O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


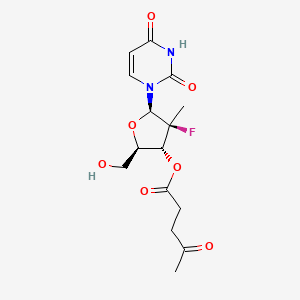
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)
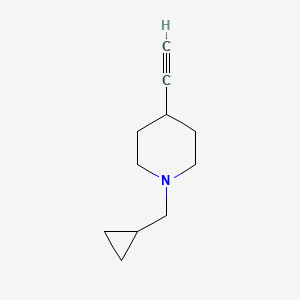
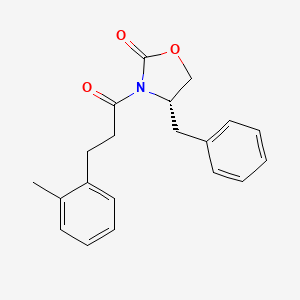
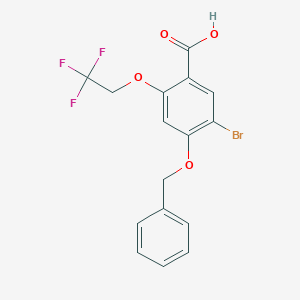
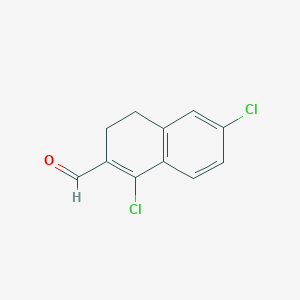
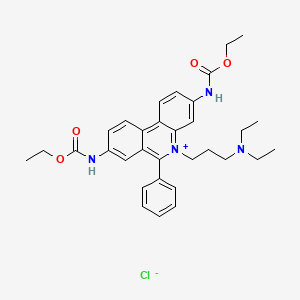
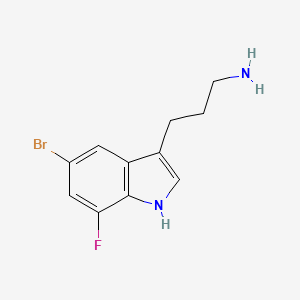


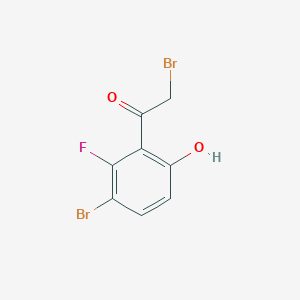
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)
